molecular formula C18H23NO3 B1392537 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid CAS No. 1243007-14-8

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid

Cat. No. B1392537
M. Wt: 301.4 g/mol
InChI Key: QSTLBCVPGMWOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid is a chemical compound with the molecular formula C18H23NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid consists of a benzoic acid group attached to a piperidine ring, which is further connected to a cyclopentylcarbonyl group . The molecular weight of this compound is 301.4 g/mol.

Scientific Research Applications

Metabolism of Antidepressants

A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant. This research revealed that the medication is metabolized into various products, including a benzoic acid derivative, indicating the relevance of benzoic acid structures in pharmaceutical metabolism.

Synthesis and Crystal Structure for Pharmacological Applications

A research by Wu et al. (2014) focused on synthesizing benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine. The study also examined their crystal structures, contributing to understanding binding sites for modulators of AMPA receptors. These derivatives showed anti-fatigue effects, suggesting potential pharmacological applications.

Development of Hybrid Compounds

The study by Ivanova et al. (2019) detailed the synthesis of hybrid compounds using 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other components. This research contributes to the development of compounds containing pharmacophoric fragments for potential medical applications.

Synthesis of Piperidine-based Receptor Agonists

A paper by Luo and Naguib (2012) detailed a synthesis method for piperidine-based compounds, specifically targeting CB2 receptor agonists. This shows the relevance of piperidine and benzoic acid derivatives in synthesizing targeted pharmaceutical agents.

Catalysis and Chemical Synthesis

A study by Mantelingu et al. (2014) explored the catalysis involving benzoic acid to form complex amines. This research contributes to the broader understanding of chemical synthesis processes involving benzoic acid derivatives.

Piperidine-based Therapeutics

The research by Abdel‐Aziz et al. (2009) involved synthesizing piperidine-based derivatives with potential therapeutic applications, specifically for anti-arrhythmic activity. This demonstrates the use of piperidine and benzoic acid structures in medicinal chemistry.

Co-crystallization Studies

Research by Skovsgaard and Bond (2009) investigated the co-crystallization of benzoic acid derivatives with N-containing bases. This study aids in understanding molecular interactions and crystal formation critical in drug design.

Structural and Vibrational Analysis

A study by Dega-Szafran et al. (2017) on a piperidine-ethanol and p-hydroxybenzoic acid complex provided insights into the structural and vibrational characteristics of these compounds, which are essential in material science and pharmaceutical research.

Safety And Hazards

The safety and hazards associated with 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

3-[1-(cyclopentanecarbonyl)piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(13-5-1-2-6-13)19-10-4-9-16(12-19)14-7-3-8-15(11-14)18(21)22/h3,7-8,11,13,16H,1-2,4-6,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTLBCVPGMWOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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